(R)-Isoflurane

Descripción general

Descripción

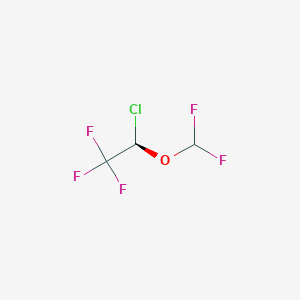

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane is a chemical compound with the molecular formula C3H2ClF5O. It is known for its unique chemical properties and is used in various industrial and scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane typically involves the reaction of chlorodifluoromethane with trifluoroethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of (2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups.

Oxidation Reactions: The compound can be oxidized to form different products.

Reduction Reactions: Reduction can lead to the formation of simpler compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.

Oxidation Reactions: Products include various oxidized forms of the compound.

Reduction Reactions: Products include simpler hydrocarbons or alcohols.

Aplicaciones Científicas De Investigación

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a solvent for specific reactions.

Biology: In studies involving the interaction of fluorinated compounds with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and selectivity in various reactions.

Comparación Con Compuestos Similares

Similar Compounds

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane: Unique due to its specific combination of chlorine and fluorine atoms.

Chlorodifluoromethane: Lacks the trifluoroethanol moiety, leading to different reactivity.

Trifluoroethanol: Does not contain the chlorodifluoromethane component, resulting in distinct chemical properties.

Uniqueness

(2r)-2-Chloro-2-(Difluoromethoxy)-1,1,1-Trifluoroethane is unique due to its combination of chlorine and fluorine atoms, which imparts specific reactivity and stability. This makes it valuable in various applications where other compounds may not be suitable.

Actividad Biológica

(R)-Isoflurane, a commonly used volatile anesthetic, has garnered attention not only for its anesthetic properties but also for its diverse biological activities. This article explores the biological effects of this compound, focusing on its mechanisms of action, potential therapeutic applications, and implications in various medical conditions.

This compound primarily acts by modulating neurotransmitter systems, particularly through its effects on gamma-aminobutyric acid (GABA) receptors and NMDA receptors. The anesthetic enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system (CNS). Additionally, it has been shown to inhibit excitatory neurotransmission by blocking NMDA receptors, which play a crucial role in synaptic plasticity and memory formation .

Key Findings:

- Isoflurane increases the decay-time constants of inhibitory postsynaptic currents (IPSCs), indicating prolonged GABAergic activity .

- It inhibits the amplitude of excitatory postsynaptic currents (EPSCs), suggesting a dual mechanism of action that involves both presynaptic and postsynaptic modulation .

Neuroinflammatory Effects

Recent studies have indicated that this compound may induce neuroinflammation. In vivo experiments revealed that exposure to isoflurane increases levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in brain tissues. This neuroinflammatory response has potential implications for neurodegenerative diseases, including Alzheimer's disease .

Table 1: Cytokine Levels Post-Isoflurane Exposure

| Cytokine | Pre-Anesthesia Level | Post-Anesthesia Level | Increase (%) |

|---|---|---|---|

| TNF-α | Baseline | Elevated | Significant |

| IL-6 | Baseline | Elevated | Significant |

| IL-1β | Baseline | Elevated | Significant |

Apoptotic Pathways

This compound has been shown to activate apoptotic pathways in various cell types. A study demonstrated that exposure to isoflurane leads to significant activation of caspase-3 and PARP cleavage, indicating an increase in apoptosis in neuronal cells following anesthesia . This finding raises concerns about potential long-term cognitive effects associated with isoflurane use, particularly in vulnerable populations such as the elderly.

Case Study: Isoflurane-Induced Apoptosis

- In a controlled study involving mice, isoflurane anesthesia resulted in a 157% increase in cleaved caspase-3 levels compared to control conditions, highlighting its potent apoptotic effects .

Antidepressant Effects

Interestingly, this compound has been associated with rapid antidepressant effects similar to those observed with ketamine. Animal studies have shown that a single administration of isoflurane can activate brain-derived neurotrophic factor (BDNF) signaling pathways, which are crucial for mood regulation and neuroplasticity .

Table 2: Effects of Isoflurane on BDNF Signaling

| Parameter | Control Group | Isoflurane Group | Change (%) |

|---|---|---|---|

| pTrkB Activation | Baseline | Increased | Significant |

| CREB Phosphorylation | Baseline | Increased | Significant |

| mTOR Activation | Baseline | Increased | Significant |

Clinical Implications

The diverse biological activities of this compound suggest potential therapeutic applications beyond anesthesia. Its ability to modulate inflammatory responses and promote neuroplasticity opens avenues for research into treatments for conditions such as depression and neurodegenerative diseases.

Potential Applications:

- Depression Treatment: The rapid antidepressant effects warrant further investigation into isoflurane as a treatment option for treatment-resistant depression.

- Neuroprotection: Understanding its neuroprotective properties could lead to novel therapies for neurodegenerative diseases.

Propiedades

IUPAC Name |

(2R)-2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClF5O/c4-1(3(7,8)9)10-2(5)6/h1-2H/t1-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWKPBJCKXDKJR-SFOWXEAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(F)(F)F)(OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904679 | |

| Record name | (R)-(-)-Isoflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133098-04-1 | |

| Record name | Isoflurane, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133098041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-(-)-Isoflurane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOFLURANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0698S01AUK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.